![molecular formula C17H20N4O3S B2446953 Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-36-3](/img/structure/B2446953.png)
Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of structural analogs to compounds similar to the one , focusing on their potential as antituberculous agents. These compounds are synthesized through three-component condensations involving aromatic or heteroaromatic aldehydes, β-dicarbonyl compounds, and triazole or pyrazole amines. The tuberculostatic activity of these compounds has been evaluated, providing insights into structure-activity relationships (Titova et al., 2019).
Another study explored the rearrangement of thiazolopyrimidines into triazolopyrimidines, a reaction induced by the reduction of the C=N bond. The research detailed the synthesis process, supported by single-crystal X-ray diffraction data, and discussed the reaction mechanism, including the transition cage structure (Lashmanova et al., 2019).
Biological Applications
The synthetic utility of heteroaromatic azido compounds has been demonstrated through the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines. These compounds were synthesized from active methylene nitriles and azido-substituted thiophenes, highlighting the potential for diverse biological applications (Westerlund, 1980).
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was synthesized and evaluated for its antitumor activities against human lung and hepatocellular carcinoma cell lines. The study provided insights into the synthesis mechanism and the potential therapeutic applications of such compounds (Gomha et al., 2017).
properties
IUPAC Name |
methyl 5-ethyl-7-(2-methoxyphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-5-11-13(15(22)24-3)14(10-8-6-7-9-12(10)23-2)21-16(18-11)19-17(20-21)25-4/h6-9,14H,5H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZCLWRWOPVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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